2,3-Quinoxalinedithiol

Description

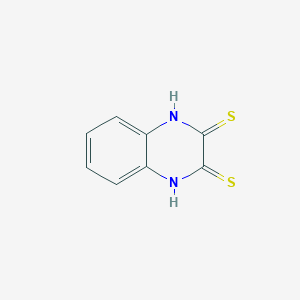

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dihydroquinoxaline-2,3-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBUDXNMBTUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061613 | |

| Record name | 2,3-Quinoxalinedithione, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; [MSDSonline] | |

| Record name | 2,3-Quinoxalinedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1199-03-7 | |

| Record name | 2,3-Dimercaptoquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Quinoxalinedithione, 1,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-QUINOXALINEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-QUINOXALINEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-QUINOXALINEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinoxalinedithione, 1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinoxalinedithione, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-2,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,3 Quinoxalinedithiol

Established Synthetic Routes

Traditional synthesis of 2,3-Quinoxalinedithiol and its precursors relies on robust and well-documented chemical reactions. These methods often involve multi-step processes starting from simple aromatic amines and employing strong reagents to build and functionalize the quinoxaline (B1680401) core.

Reaction of Thiophosgene with Quinoxaline-2,3-dithiol

While direct reaction of the final product with thiophosgene is not a standard synthetic route for this compound, thiophosgene is a classic reagent for introducing a thiocarbonyl group. In the broader context of quinoxaline chemistry, related reagents are instrumental. The synthesis typically begins with the cyclocondensation of an o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione. nih.govresearchgate.net This dione is a crucial intermediate for many pathways.

Phosgene and 2,3-Dimercaptoquinoxaline Reaction

Similar to thiophosgene, phosgene is not typically reacted with the final 2,3-dimercaptoquinoxaline product. Instead, its chemical analogs are vital for creating key intermediates. The precursor, quinoxaline-2,3-dione, can be chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 2,3-dichloroquinoxaline. soton.ac.ukchemicalbook.comresearchgate.net This dichloro-derivative is a highly versatile intermediate for introducing various nucleophiles, including sulfur-based ones, to form the desired dithiol. nih.gov

Other Conventional Synthesis Approaches

Several other conventional methods are widely used for the synthesis of this compound. The most prominent and effective route involves the nucleophilic substitution of 2,3-dichloroquinoxaline. nih.gov

Key conventional methods include:

Reaction with Thiourea: 2,3-dichloroquinoxaline is refluxed with thiourea in ethanol (B145695). nih.govrsc.org Subsequent hydrolysis with an aqueous base, like sodium hydroxide, followed by acidification, yields this compound. This method is known for providing good to excellent yields, typically in the range of 80-85%. rsc.org

Reaction with Sodium Hydrosulfide: Another common approach is the direct reaction of 2,3-dichloroquinoxaline with sodium hydrogen sulfide (NaSH). researchgate.net

Thionation of Quinoxaline-2,3-dione: The direct conversion of the carbonyl groups in quinoxaline-2,3-dione to thiocarbonyls can be achieved using a strong thionating agent like phosphorus pentasulfide (P₄S₁₀). nih.govresearchgate.net

The foundational step for many of these syntheses is the creation of the quinoxaline ring system itself, most classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub For this compound, the precursor dione is typically formed from o-phenylenediamine and oxalic acid. researchgate.netnih.gov

Table 1: Comparison of Conventional Synthetic Routes for this compound

| Starting Material | Reagent(s) | Key Conditions | Typical Yield | Reference(s) |

|---|---|---|---|---|

| 2,3-Dichloroquinoxaline | Thiourea, then NaOH | Reflux in ethanol | 80-85% | rsc.org, researchgate.net |

| 2,3-Dichloroquinoxaline | Sodium Hydrosulfide | Varies | Good | researchgate.net |

| Quinoxaline-2,3-dione | Phosphorus Pentasulfide | Reflux in pyridine (B92270) | 83% | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles have been applied to the synthesis of quinoxaline derivatives to reduce waste, avoid hazardous solvents, and improve energy efficiency. ijirt.org These approaches focus on modifying the classical condensation and substitution reactions. ekb.eg

Key green strategies include:

Use of Green Solvents: Water and ethanol are increasingly used as reaction media, replacing hazardous solvents like dichloromethane or acetonitrile. encyclopedia.pubijirt.org Cerium(IV) ammonium nitrate has been used as a catalyst for quinoxaline synthesis in water. nih.gov

Catalytic Processes: The use of recyclable, heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, allows for milder reaction conditions (e.g., room temperature) and easy separation of the catalyst from the reaction mixture. nih.govrsc.org

Alternative Energy Sources: Microwave irradiation and ultrasonic waves are employed to accelerate reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating. benthamdirect.comtandfonline.com For instance, the condensation of o-phenylenediamine with dicarbonyl compounds can be performed without a solvent under microwave irradiation in just a few minutes. tandfonline.comsapub.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes waste and simplifies product purification. nih.govijirt.org

While many of these green methods are demonstrated for general quinoxaline synthesis, the principles are directly applicable to the synthesis of the this compound precursor, quinoxaline-2,3-dione, through the condensation of o-phenylenediamine and oxalic acid. pharmacyjournal.in

Derivatization Strategies of the this compound Core

The this compound structure serves as a scaffold for creating a wide array of derivatives. Derivatization can be achieved either by building the quinoxaline ring from already substituted precursors or by chemically modifying the thiol groups on the pre-formed core.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted quinoxaline derivatives is a major focus of medicinal and materials chemistry. The versatile nature of the quinoxaline core allows for functionalization at various positions.

Strategies for Synthesis:

From Substituted Precursors: The most straightforward method to obtain derivatives with substituents on the benzene (B151609) ring is to start with a correspondingly substituted o-phenylenediamine. researchgate.net For example, using 4-fluoro-1,2-phenylenediamine or 4-nitro-1,2-phenylenediamine in the initial condensation reaction with oxalic acid will carry the substituent through the entire synthetic sequence to the final dithiol product. google.com

Nucleophilic Substitution on 2,3-Dichloroquinoxaline: The 2,3-dichloroquinoxaline intermediate is an exceptionally useful platform for creating symmetrically and asymmetrically substituted derivatives. nih.gov

Symmetrical Substitution: Reacting 2,3-dichloroquinoxaline with two equivalents of a single nucleophile (like an amine or thiol) yields a symmetrically disubstituted product. researchgate.net

Asymmetrical Substitution: By carefully controlling reaction conditions, such as temperature, it is possible to substitute the chlorine atoms sequentially. nih.gov Reacting 2,3-dichloroquinoxaline with one equivalent of a nucleophile at room temperature can lead to monosubstitution. The remaining chlorine can then be replaced by a different nucleophile, leading to an asymmetrically substituted quinoxaline. nih.govnih.gov This allows for the introduction of diverse functional groups at the 2 and 3 positions.

Table 2: Examples of Derivatization Reactions Starting from 2,3-Dichloroquinoxaline

| Nucleophile(s) | Product Type | Significance | Reference(s) |

|---|---|---|---|

| Various anilines and amines | 2,3-bis(N-substituted amino) quinoxalines | Symmetrically substituted N-derivatives | researchgate.net |

| Thiophenol, then a different nucleophile | 2-Thiophenyl-3-substituted quinoxaline | Asymmetrically substituted S,X-derivatives | nih.gov |

| Primary/secondary amines | 2-Alkanamino-3-chloroquinoxalines | Intermediates for further functionalization | soton.ac.uk |

| Piperazine | Piperazinyl quinoxalines | Building blocks for complex molecules | nih.gov |

Functionalization via Nucleophilic Substitution Reactions

The sulfur atoms of this compound exhibit significant nucleophilicity, making them prime sites for reaction with a variety of electrophiles. This reactivity allows for the straightforward introduction of diverse functional groups at the 2- and 3-positions of the quinoxaline core. The typical reaction involves an S-alkylation, where the thiol groups, often deprotonated by a base to form more potent thiolate nucleophiles, attack an electrophilic carbon center.

These reactions are generally carried out by treating this compound with alkyl or aryl halides in the presence of a suitable base. The base facilitates the formation of the dithiolate anion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with the halide. libretexts.orgutahtech.edu This process effectively displaces the halide leaving group and forms a new carbon-sulfur bond, leading to the corresponding 2,3-bis(alkylthio)quinoxaline or 2,3-bis(arylthio)quinoxaline derivatives.

Detailed research has demonstrated the versatility of this approach. For instance, the reaction of this compound with various substituted benzyl chlorides in a basic medium yields a series of 2,3-bis(benzylthio)quinoxalines. Similarly, reactions with simple alkyl halides like methyl iodide or ethyl bromide proceed efficiently to afford the corresponding S-alkylated products. The choice of solvent and base can be optimized to achieve high yields and purity.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

| Electrophile | Reagents & Conditions | Product |

| Benzyl Chloride | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol, DMF) | 2,3-Bis(benzylthio)quinoxaline |

| Methyl Iodide | Base (e.g., NaH), Solvent (e.g., THF, DMF) | 2,3-Bis(methylthio)quinoxaline |

| Ethyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 2,3-Bis(ethylthio)quinoxaline |

| 2-Chloroacetophenone | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 2,3-Bis(phenacylthio)quinoxaline |

Formation of Cyclic Derivatives (e.g., dithiolo[4,5-b]quinoxaline-2-thione)

The proximate positioning of the two thiol groups in this compound provides an ideal template for the construction of fused heterocyclic rings through cyclization reactions. A prominent example is the synthesis of derivatives of the 1,3-dithiolo[4,5-b]quinoxaline system. These reactions typically involve the treatment of the dithiol with a reagent containing two electrophilic centers or a single carbon electrophile that can react with both sulfur atoms.

The formation of dithiolo[4,5-b]quinoxaline-2-thione is achieved through the reaction of this compound with a suitable one-carbon dielectrophile, such as thiophosgene (CSCl₂) or, more commonly, carbon disulfide (CS₂) in the presence of a base. dtic.milresearchgate.net

The reaction pathway with carbon disulfide proceeds via a cyclocondensation mechanism. The base first deprotonates the thiol groups to generate the nucleophilic dithiolate. One of the thiolate anions then attacks the electrophilic carbon atom of carbon disulfide. This is followed by an intramolecular nucleophilic attack by the second thiolate on the same carbon, leading to the elimination of a sulfide species and the formation of the fused five-membered dithiolo ring. This synthetic strategy provides an efficient route to expand the heterocyclic framework.

Table 2: Cyclization Reactions of this compound

| Reagent | Reagents & Conditions | Product |

| Carbon Disulfide (CS₂) | Base (e.g., KOH, NaH), Solvent (e.g., Ethanol, DMF) | nih.govnih.govDithiolo[4,5-b]quinoxaline-2-thione |

| Phosgene (COCl₂) | Base (e.g., Pyridine, Et₃N), Inert Solvent (e.g., Toluene) | nih.govnih.govDithiolo[4,5-b]quinoxalin-2-one |

| Dichloromethane (CH₂Cl₂) | Strong Base (e.g., NaH), Aprotic Solvent (e.g., DMF) | 1,4-Dithiino[2,3-b]quinoxaline (via dimerization and bridging) |

| Oxalyl Chloride (COCl)₂ | Base, Inert Solvent | 1,4-Dithiino[2,3-b]quinoxaline-2,3-dione |

Coordination Chemistry and Metal Complexation Studies

Ligand Characteristics and Coordination Modes

The coordination behavior of 2,3-quinoxalinedithiol is fundamentally dictated by its molecular structure, which facilitates strong interactions with metal centers through chelation.

Thiolate Anion Formation and Chelation Potential

The two thiol (-SH) groups at the 2 and 3 positions of the quinoxaline (B1680401) ring are acidic and can be readily deprotonated to form a dianionic ligand, 2,3-quinoxalinedithiolate (qdt²⁻). This process generates two negatively charged thiolate sulfur atoms, which are soft donor sites according to the Hard and Soft Acids and Bases (HSAB) principle. These soft sulfur donors exhibit a strong affinity for soft or borderline metal ions such as Pd(II), Pt(II), Ag(I), and Cd(II), forming stable, covalent metal-sulfur bonds. nahrainuniv.edu.iqnih.gov The formation of a five-membered chelate ring involving the metal center and the two sulfur atoms (M-S-C-C-S) is a key feature of its coordination, a process that significantly enhances the thermodynamic stability of the resulting complexes, known as the chelate effect. ebsco.com

The equilibria involving reduced sulfur species can be complex; in solution, thiolate anions can exist in exchange with various polysulfanide species, a process that can be influenced by the presence of coordinating metal ions. nih.gov The formation of the thiolate anion is crucial for its role as a potent chelating agent, enabling it to effectively sequester metal ions. nih.govebsco.com

Multidentate Chelating Behavior (e.g., Pentadentate NS4)

Beyond its capacity as a bidentate S,S-donor ligand, this compound serves as a scaffold for constructing more complex, multidentate ligand systems. By functionalizing the thiol groups, the coordination capacity of the molecule can be expanded.

A notable example involves the reaction of this compound with 2,6-bis(bromomethyl)pyridine (B1268884). This synthesis yields a macrocyclic precursor ligand, bis(2-thio-3-mercaptoquinoxalino)-2,6-dimethylpyridine. In the presence of transition metal ions, this ligand has been shown to act as a pentadentate NS₄ chelating agent . The coordination sphere is composed of the two thiolate sulfur atoms, two thioether sulfur atoms, and the central nitrogen atom of the pyridine (B92270) ring. This arrangement creates a highly stable complex by enveloping the metal ion in a multi-ring structure. The two nitrogen atoms of the quinoxaline ring itself can also participate in coordination, potentially allowing for even higher denticity.

Factors Influencing Metal Binding and Solubility

The stability and solubility of metal complexes formed with this compound and its derivatives are governed by several interconnected factors.

Nature of the Metal Ion : The charge, size, and electronic configuration of the central metal ion are critical. solubilityofthings.comunacademy.comdalalinstitute.com As predicted by the HSAB principle, soft metal ions with a high affinity for sulfur donors will form the most stable complexes. nahrainuniv.edu.iqslideshare.net The stability of complexes with divalent metal ions of the first transition series often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which is related to the decrease in ionic radii and the increase in crystal field stabilization energy across the series. dalalinstitute.comyoutube.com

Ligand Properties : The basicity of the ligand's donor atoms influences the strength of the coordinate bond. slideshare.net Steric hindrance, caused by bulky substituents on the ligand, can weaken the metal-ligand bond and reduce complex stability. dalalinstitute.com

Environmental Factors : The pH of the solution is a crucial variable, as it controls the deprotonation of the thiol groups to form the active thiolate anions. The nature of the solvent can also play a role; solvents with low dielectric constants may enhance stability, whereas strongly coordinating donor solvents can compete with the ligand for the metal ion, potentially decreasing complex stability. slideshare.net The presence of specific counter-anions can also influence the solubility and reactivity of the final complex.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting a metal salt with the ligand in a suitable solvent, often under conditions that promote deprotonation of the thiol groups. Characterization relies on a combination of spectroscopic and analytical methods.

Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II), Fe(III), V(IV), Ag(I), Cd(II))

This compound and its derivatives form complexes with a wide range of transition metals. These complexes have been characterized using techniques such as elemental analysis, molar conductivity, magnetic susceptibility measurements, and various spectroscopic methods including infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR). mdpi.comredalyc.orgtubitak.gov.trnih.govresearchgate.net

IR spectroscopy is instrumental in confirming coordination, with shifts in the C=N stretching frequency and the appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations. mdpi.comnih.gov Electronic spectra (UV-Vis) provide information about the geometry of the complex through the analysis of d-d electronic transitions and charge-transfer bands. ajol.info Magnetic susceptibility measurements help determine the oxidation state and spin state of the central metal ion. redalyc.org

The table below summarizes key findings for several transition metal complexes involving ligands derived from the quinoxaline scaffold.

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with f-block elements is not as extensively documented as it is for transition metals. However, studies on analogous ligands and general principles of f-block coordination provide significant insight.

Lanthanide ions are hard acids and typically favor coordination with hard donors like oxygen. Nevertheless, complexation with softer nitrogen and sulfur donors is known. Research on the closely related ligand quinoxaline-2,3(1H,4H)-dione has shown that it forms isostructural complexes with a series of lanthanides, including Eu(III), Tb(III), Sm(III), Dy(III), and Gd(III). nih.govrsc.org In these compounds, the lanthanide ions are linked by oxygen atoms to form 1D chiral "Ln₂O₃" chains, which are surrounded by the quinoxaline-based ligands. nih.govrsc.org This suggests that this compound, with its N,N-donor quinoxaline core, could potentially form similar polymeric structures with lanthanides, although coordination would involve the soft sulfur donors instead of oxygen.

Actinides, particularly the minor actinides like americium, exhibit a greater affinity for soft-donor ligands compared to lanthanides. nih.govacs.org This difference is attributed to a greater covalent contribution in the actinide-ligand bonding arising from the more spatially extended 5f orbitals compared to the 4f orbitals of lanthanides. iaea.org This increased covalency makes sulfur-donating ligands, like 2,3-quinoxalinedithiolate, promising candidates for the selective separation of actinides from lanthanides in nuclear waste treatment processes. nih.govacs.orgresearchgate.net While specific studies on this compound complexes with actinides are limited in the reviewed literature, the fundamental chemistry of actinide-sulfur interactions suggests a strong potential for stable complex formation. proquest.com

Structural Elucidation of Metal Complexes

The precise arrangement of atoms within these metal complexes is determined using various analytical techniques, with X-ray diffraction being the most definitive method.

A notable example is the structure of bis(quinoxaline-2,3-dithiolato-S,S′)nickel(II), which, although a Group 10 metal complex, provides significant insight into the coordination of this ligand. The study revealed a mononuclear complex where the nickel(II) ion is coordinated to four sulfur atoms from two quinoxalinedithiolate ligands in a slightly distorted square planar geometry researchgate.netresearchgate.net. For Group 12, the crystal structure of a zinc complex with a related mixed-valent dithiolene ligand system has been determined, showing a distorted tetrahedral geometry around the zinc metal center nih.gov. Such studies are crucial for understanding the subtle interplay of electronic and steric factors that dictate the final structure.

Based on experimental data and the principles of coordination chemistry, several geometries can be proposed for the metal complexes of this compound.

Tetrahedral: This geometry is common for four-coordinate d¹⁰ ions like Zn(II) and Cd(II), which lack ligand field stabilization energy. A distorted tetrahedral geometry has been confirmed for a Zn(II) dithiolene complex nih.gov and is frequently observed in other four-coordinate zinc(II) complexes with sulfur-donor ligands nih.gov. Cadmium(II) also readily forms tetrahedral complexes researchgate.net.

Square Planar: While less common for Zn(II) and Cd(II), this geometry is dictated by the electronic configuration of the metal and the nature of the ligand. The fact that the analogous Ni(II) complex adopts a distorted square planar geometry is significant, as dithiolene ligands are known to stabilize this arrangement researchgate.netresearchgate.net.

Octahedral: Six-coordinate geometries are possible, particularly for Cd(II) which has a larger ionic radius than Zn(II) researchgate.net. This could be achieved through the coordination of additional solvent molecules or by the ligand acting in a bridging fashion.

| Metal Ion | Common Coordination Number | Proposed Geometry | Supporting Evidence/Rationale |

|---|---|---|---|

| Zn(II) | 4 | Distorted Tetrahedral | Confirmed for a related Zn(II) dithiolene complex by XRD nih.gov. Typical for d¹⁰ ions. |

| Cd(II) | 4, 6 | Tetrahedral or Octahedral | Larger ionic radius allows for higher coordination numbers. Tetrahedral is common for four-coordinate Cd(II) researchgate.net. |

| Sn(II) | 3, 4 | Pyramidal (Trigonal or Square) | Presence of a stereochemically active lone pair favors distorted geometries researchgate.net. |

The structural diversity of this compound complexes extends to the formation of both discrete mononuclear units and extended polymeric networks.

Mononuclear Architectures: In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. The resulting complex is a discrete, self-contained unit. The structurally characterized bis(quinoxaline-2,3-dithiolato)nickel(II) is a clear example of a mononuclear complex researchgate.netresearchgate.net. It is anticipated that under appropriate stoichiometric conditions, Zn(II) and Cd(II) would also form mononuclear species of the type [M(qdt)₂]²⁻.

Polymeric Architectures: Polymeric structures can arise when the dithiolate ligand bridges between two or more metal centers. This bridging can occur through one or both sulfur atoms, leading to the formation of one-, two-, or three-dimensional coordination polymers. Dithiolene ligands are known to form such extended structures. For example, zinc has been incorporated into one-dimensional dithiolene coordination polymers based on a benzene-1,2,4,5-tetrathiolate framework, which have been investigated for their catalytic activity rsc.org. The ability of the quinoxalinedithiolate ligand to act as a bridging unit suggests that polymeric structures with Group 12 and 14 metals are certainly plausible, although specific examples have yet to be structurally characterized. The formation of either a mononuclear or a polymeric complex can often be controlled by reaction conditions such as solvent, temperature, and the metal-to-ligand ratio mdpi.com.

Stability and Reactivity of Metal Complexes

The utility of metal complexes often depends on their stability—both thermodynamic and kinetic—and their reactivity towards other chemical species.

The stability of a coordination complex can be described from two perspectives: thermodynamic stability and kinetic stability. Thermodynamic stability refers to the position of the equilibrium for the formation of the complex. It is quantified by the stability constant (or formation constant, K), with larger values indicating a more stable complex wikipedia.org. Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange or decomposition. Complexes that exchange ligands rapidly are termed "labile," while those that do so slowly are "inert" libretexts.orglibretexts.org.

There is a notable lack of specific experimental data on the thermodynamic and kinetic stability of this compound complexes with Zn(II), Cd(II), and Sn(II). However, general principles can be applied.

Thermodynamic Stability: Complexes of d¹⁰ ions like Zn(II) and Cd(II) with sulfur-donor ligands are expected to be thermodynamically stable. The stability of such complexes generally follows the Irving-Williams series, which would predict a stability order of Zn(II) > Cd(II) for a given ligand academicjournals.org. Studies on Zn(II) complexes with other dithiol ligands have reported high stability constants capes.gov.br.

Kinetic Stability (Lability): Zn(II) and Cd(II) complexes are typically kinetically labile. Their d¹⁰ electronic configuration results in zero ligand field stabilization energy (LFSE), which contributes to low activation barriers for ligand substitution reactions libretexts.org. This means that while the complexes may be thermodynamically stable, they can exchange their ligands with other competing ligands in solution relatively quickly. The lability of Cd(II) complexes with thiol-containing ligands is a known characteristic in its coordination chemistry nih.gov.

| Metal Ion | Thermodynamic Stability | Kinetic Lability | Rationale |

|---|---|---|---|

| Zn(II) | High | Labile | d¹⁰ configuration (zero LFSE), strong affinity for sulfur donors. libretexts.org |

| Cd(II) | High | Labile | d¹⁰ configuration (zero LFSE), larger ionic radius than Zn(II). nih.govlibretexts.org |

The reactivity of these complexes, particularly for Sn(II), is an area ripe for investigation. The redox-active nature of the dithiolene ligand framework suggests that the complexes could participate in electron transfer reactions rsc.org. For Sn(II) complexes, the lone pair could be involved in reactions, potentially leading to oxidative addition and a change in the metal's oxidation state from Sn(II) to Sn(IV).

Redox Chemistry of Metal-Dithiolene Systems

The redox chemistry of metal complexes containing the this compound (qdt) ligand is a subject of significant interest, owing to the non-innocent behavior of the dithiolene moiety. This allows for a series of accessible electron transfer steps that can be centered on the metal, the ligand, or be delocalized over the entire molecule. The quinoxaline fused to the dithiolene backbone provides an additional site for redox activity and protonation, further enriching the electrochemical behavior of these complexes.

Research Findings

Electrochemical studies, particularly cyclic voltammetry, have been instrumental in elucidating the redox properties of metal-quinoxalinedithiolene complexes. A notable example is the tris(quinoxaline-2,3-dithiolato)molybdate(IV) complex, [Mo(qdt)₃]²⁻. In aprotic solutions such as N,N-dimethylformamide, this complex exhibits two distinct and reversible, one-electron redox processes. rsc.org

The first is a one-electron oxidation, and the second is a one-electron reduction. rsc.org This behavior is characteristic of many dithiolene complexes, where the system can exist in a series of redox states. The oxidation is assigned to the [Mo(qdt)₃]²⁻/[Mo(qdt)₃]⁻ couple, while the reduction corresponds to the [Mo(qdt)₃]²⁻/[Mo(qdt)₃]³⁻ couple.

The redox landscape of [Mo(qdt)₃]²⁻ is dramatically altered by the presence of protons. rsc.org Upon the addition of an acid, such as trifluoroacetic acid, the single-electron reduction wave is replaced by a more complex, multi-electron process. rsc.org This is attributed to the protonation of the nitrogen atoms on the quinoxaline rings of the ligands, which facilitates a three-electron, quasireversible reduction. rsc.org This observation highlights that the [Mo(qdt)₃]²⁻ complex possesses two different redox-active sites: the molybdenum-dithiolene core and the quinoxaline moieties of the ligands. rsc.org

In other systems, such as diiron dithiolate complexes containing a quinoxaline bridge, the redox behavior can be more complex and may involve irreversible processes. Studies on such complexes have indicated electrochemical instability in the reduced forms of the complex and the quinoxaline ligand itself, suggesting that they may not be ideal models for certain biological systems like hydrogenase active sites. monash.edu

Data on Redox Potentials

The following table summarizes the electrochemical data obtained from cyclic voltammetry studies of a key this compound metal complex.

Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the structural details of 2,3-quinoxalinedithiol and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Analysis and Coordination

Infrared (IR) spectroscopy is fundamental for identifying the functional groups present in this compound and determining its tautomeric state. The IR spectrum is highly sensitive to the molecule's vibrational modes, which differ significantly between the dithiol and dithione forms.

Key vibrational modes for this compound include N-H stretching, which is present only in the dithione tautomer and typically appears as a broad band in the 3200-3400 cm⁻¹ region. The S-H stretching vibration of the dithiol form is expected to be a weak band around 2550-2600 cm⁻¹. The presence or absence of these bands provides direct evidence for the dominant tautomeric form in the solid state or in a given solvent.

Another critical region is that of the C=S (thiocarbonyl) stretching vibration, characteristic of the dithione form, which is expected to absorb in the 1050-1250 cm⁻¹ range. The quinoxaline (B1680401) ring itself gives rise to characteristic absorptions, including C=N stretching around 1620-1550 cm⁻¹ and aromatic C=C stretching vibrations between 1600 and 1450 cm⁻¹. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹.

Upon coordination to a metal ion, the IR spectrum of this compound undergoes noticeable changes. If coordination occurs through the sulfur atoms, a shift in the C-S or C=S stretching frequency is expected. Similarly, coordination involving the nitrogen atoms of the quinoxaline ring would perturb the C=N and other ring vibrations. These shifts provide valuable information about the coordination mode of the ligand in its metal complexes.

Table 1: Expected Infrared Absorption Bands for this compound Tautomers This table is interactive. Click on the headers to sort.

| Vibrational Mode | Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amine | Dithione | 3200 - 3400 |

| Aromatic C-H Stretch | Aryl C-H | Both | 3000 - 3100 |

| S-H Stretch | Thiol | Dithiol | 2550 - 2600 |

| C=N Stretch | Imine | Both | 1550 - 1620 |

| C=C Stretch | Aromatic | Both | 1450 - 1600 |

Raman Spectroscopy for Structural Insights

Raman spectroscopy complements IR spectroscopy by providing information on the non-polar bonds and symmetric vibrations within the this compound molecule. ksu.edu.sa The π-conjugated quinoxaline system gives rise to strong Raman signals, making this technique particularly useful for studying the effects of substitution and coordination on the electronic structure. researchgate.netsemanticscholar.org

For this compound, the symmetric stretching vibrations of the aromatic rings are expected to be prominent in the Raman spectrum. If the molecule exists in the dithione form, the symmetric C=S stretching vibration would be a strong and characteristic Raman band. Conversely, the S-H stretch of the dithiol form is typically weak in Raman spectra. The C-S stretching modes, expected in the 600-800 cm⁻¹ range, can also provide structural information.

Raman spectroscopy is highly sensitive to the degree of conjugation within the molecule. researchgate.netsemanticscholar.org Changes in the position and intensity of the Raman bands corresponding to the quinoxaline ring can indicate alterations in the π-electron delocalization upon complexation with metal ions or through chemical modification. For instance, the intensities of bands related to the conjugated framework are often enhanced, providing a means to estimate the extent of electronic communication between different parts of the molecule. researchgate.netsemanticscholar.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are employed to investigate the electronic transitions and luminescent properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic quinoxaline core and the sulfur-containing functional groups. The spectrum is expected to show intense absorption bands in the UV region, typically below 400 nm, corresponding to π→π* transitions of the conjugated system. nih.govresearchgate.net Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may appear at longer wavelengths as shoulders or separate bands.

The coordination of this compound to transition metal ions introduces new electronic transitions, such as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, which often appear in the visible region and are responsible for the color of the complexes. researchgate.netnih.gov Additionally, d-d transitions within the metal center can be observed, although they are typically weak. researchgate.net

For example, studies on metal complexes of ligands derived from this compound have shown absorption bands around 220 nm and 380 nm, with a shoulder near 470 nm for Mn(II), Ni(II), and Cu(II) complexes. researchgate.net These are attributed to a combination of intra-ligand and charge transfer transitions, with the shoulder in the visible region suggesting the formation of an octahedral coordination geometry around the metal ion. researchgate.net

Table 2: Observed Electronic Absorption Bands for Metal Complexes of a this compound-Derived Ligand This table is interactive. Click on the headers to sort.

| Metal Ion | Wavelength (λmax) | Assignment |

|---|---|---|

| Mn(II) | 220 nm, 380 nm, 470 nm (shoulder) | Charge Transfer / d-d Transitions |

| Ni(II) | 220 nm, 380 nm, 470 nm (shoulder) | Charge Transfer / d-d Transitions |

| Cu(II) | 220 nm, 380 nm, 470 nm (shoulder) | Charge Transfer / d-d Transitions |

Data sourced from a study on a pentadentate NS4 chelating agent derived from this compound. researchgate.net

Fluorescence Spectroscopy and Luminescence Properties

The intrinsic luminescence properties of this compound are not extensively documented. Many heterocyclic compounds exhibit fluorescence, but the emission can be quenched by various factors, including the presence of heavy atoms like sulfur, which can promote intersystem crossing to the triplet state, favoring phosphorescence over fluorescence.

While data on the parent compound is scarce, studies on related quinoxaline derivatives show that they can be highly fluorescent. For instance, 2,3-biphenyl quinoxaline 6-amine is reported to be a fluorescent compound with an excitation wavelength at 435 nm and a fluorescence emission maximum at 518 nm in certain organic solvents. nih.gov The photophysical properties of quinoxaline-based molecules are tunable through chemical modification; for example, altering substituents on the quinoxaline ring can shift emission wavelengths across the visible spectrum. cardiff.ac.uk The introduction of bulky groups can also induce aggregation-induced emission (AIE) properties. nih.gov

The potential for this compound to act as a ligand in luminescent metal complexes, particularly with d¹⁰ metal ions like Zn(II) or Cd(II), is an area of research interest. Coordination can rigidify the molecular structure and alter the nature of the excited states, potentially leading to enhanced emission.

Non-Linear Optical (NLO) Properties and Measurements

Non-linear optical (NLO) materials, which exhibit a nonlinear response to high-intensity light, are crucial for applications in photonics and optoelectronics. researchgate.net The NLO properties of organic molecules are often associated with extended π-conjugated systems and the presence of strong electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). researchgate.net

For quinoxaline-based systems, the quinoxaline moiety can act as a π-deficient (acceptor) core. researchgate.net The development of quinoxaline-based NLO chromophores often involves attaching strong donor groups to the conjugated framework to create a D-π-A structure. researchgate.net

The NLO properties of the unsubstituted this compound are not widely reported. The molecule itself does not possess a strong, permanent D-π-A architecture. The thiol/thione groups can have either donor or acceptor character depending on the electronic context. Therefore, this compound is not expected to exhibit a large second-order NLO response (first hyperpolarizability, β). However, its NLO properties could be significantly enhanced through chemical modification, for instance, by introducing potent electron-donating groups onto the aromatic ring, or by incorporating it into larger, more complex chromophore designs. Theoretical methods, such as Density Functional Theory (DFT), are often employed to predict the hyperpolarizability of such compounds and guide the synthesis of new materials with enhanced NLO activity. eurjchem.com

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy is a cornerstone in the characterization of this compound, providing unparalleled insight into its molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR: In the proton NMR spectrum of this compound, the protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The protons attached to the nitrogen (N-H) and sulfur (S-H) atoms are particularly diagnostic. Due to the compound's ability to exist in tautomeric forms (dithiol and dithione), the positions of these signals can vary. In dimethyl sulfoxide (B87167) (DMSO) solution, the S-H proton signal has been observed as a distinct peak around 14 ppm, while the N-H protons give a broad absorption centered around 12 ppm. rsc.org The integration of these signals helps confirm the number of protons in each chemical environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would show distinct signals for the carbons in the quinoxaline core. The carbons of the benzenoid ring (C5, C6, C7, C8) would resonate in the typical aromatic region (~120-140 ppm). The quaternary carbons bonded to sulfur and nitrogen (C2, C3, C4a, C8a) would have characteristic chemical shifts, with C2 and C3 being significantly affected by the attached sulfur atoms. rsc.org Fully coupled spectra can reveal carbon-proton coupling constants (¹JCH, ²JCH, ³JCH), which are invaluable for unambiguously assigning signals, particularly for the ring-junction quaternary carbons. rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atoms in the quinoxaline ring. The chemical shifts of the nitrogen atoms would confirm their involvement in the heterocyclic structure and can be sensitive to tautomerism and hydrogen bonding. nih.gov Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations between protons and nitrogen atoms, further solidifying the structural assignment.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~14 | Singlet (broad) | S-H |

| ¹H | ~12 | Singlet (broad) | N-H |

| ¹H | 7.0 - 8.0 | Multiplet | Aromatic C-H |

| ¹³C | ~175 | - | C2, C3 (C=S) |

| ¹³C | 120 - 140 | - | Aromatic C-H & Quaternary C |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, the technique is crucial for studying its paramagnetic derivatives, such as radical species or complexes with transition metal ions.

When this compound is oxidized or incorporated into certain redox-active systems, it can form stable radical species. For instance, related quinoxaline-dithiazolyl radicals have been generated and extensively studied by EPR. researchgate.net The resulting spectrum provides key information:

g-value: This parameter is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment.

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H) splits the EPR signal into multiple lines. The magnitude of this splitting, the hfc, reveals the distribution of the unpaired electron's spin density across the molecule, providing a detailed map of the molecular orbital containing the radical electron. researchgate.net

By analyzing the hyperfine coupling to the nitrogen nuclei of the quinoxaline ring and any relevant protons, researchers can confirm the identity of the radical and understand its electronic structure. This is particularly useful in studying redox processes where this compound acts as a ligand in coordination complexes.

| Parameter | Value | Information Provided |

|---|---|---|

| g-value | ~2.005 | Characteristic of a sulfur-centered or nitrogen-containing organic radical. |

| a(N1) | ~0.5 mT | Indicates significant spin density on the first nitrogen atom. |

| a(N4) | ~0.45 mT | Indicates significant spin density on the second nitrogen atom. |

| a(H) | ~0.1 mT | Indicates smaller spin density delocalization onto the aromatic protons. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular weight and providing structural information through the analysis of fragmentation patterns.

Upon introduction into the mass spectrometer, typically using a technique like electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•). The m/z value of this ion corresponds to the molecular weight of the compound. For this compound (C₈H₆N₂S₂), the expected molecular weight is approximately 194 g/mol . The mass spectrum shows a prominent peak at m/z = 194, confirming the compound's identity. nih.gov

The molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of the mass spectrum for this compound reveals other significant peaks at m/z values of 150 and 134. nih.gov These correspond to specific fragmentation pathways, likely involving the loss of neutral species such as CS (carbon monosulfide) or HCN (hydrogen cyanide), which are common fragmentation products for sulfur- and nitrogen-containing heterocyclic compounds. Elucidating these pathways helps to confirm the arrangement of atoms within the quinoxaline core.

| m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 194 | [C₈H₆N₂S₂]⁺• (Molecular Ion) | - |

| 150 | [C₇H₄N₂S]⁺• | CS (Carbon monosulfide) |

| 134 | [C₈H₆N₂]⁺• | S₂ (Disulfur) or 2S |

Other Advanced Spectroscopic Techniques (e.g., Circular Dichroism)

Beyond the standard characterization methods, advanced spectroscopic techniques can probe more subtle aspects of molecular structure and behavior.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. CD spectroscopy is exclusively used for the analysis of chiral molecules (molecules that are non-superimposable on their mirror images). The parent this compound molecule is achiral and therefore does not produce a CD signal.

However, CD spectroscopy becomes a highly valuable tool under specific circumstances:

Chiral Derivatives: If a chiral center is introduced into the molecule, for example, by attaching a chiral substituent, the resulting derivative would be optically active and could be characterized by CD.

Coordination Complexes: When this compound acts as a ligand and coordinates to a metal center to form a chiral complex, CD spectroscopy can be used to study the stereochemistry of the complex. The d-d electronic transitions of the metal ion often become CD-active, providing information about the geometry and electronic structure of the coordination sphere. This can be extended to study paramagnetic organometallic compounds, offering a unique window into their chiroptical properties.

The CD spectrum provides information on the absolute configuration and conformational features of these chiral systems, an application that is impossible with non-chiral spectroscopic methods.

Electrochemical Investigations and Redox Behavior

Cyclic Voltammetry Studies of 2,3-Quinoxalinedithiol and its Derivatives

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to investigate the redox properties of electroactive species. researchgate.net In a typical CV experiment, the potential applied to a working electrode is swept linearly between two set values and then back, while the resulting current is measured. ossila.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of electron transfer reactions. ossila.comnih.gov

For this compound, CV studies would primarily probe the redox activity of the thiol groups (-SH). The forward (anodic) scan is expected to show an oxidation peak corresponding to the removal of electrons from the sulfur atoms. This process typically involves the coupling of two adjacent thiol groups to form a stable intramolecular disulfide bridge, resulting in a six-membered 1,4-dithiin ring fused to the quinoxaline (B1680401) system. This is a two-proton, two-electron process.

The reverse (cathodic) scan may show a corresponding reduction peak, where the disulfide bond is cleaved and reduced back to the two thiol groups. The separation between the anodic peak potential (Epa) and the cathodic peak potential (Epc) can provide insights into the reversibility of the redox process. A quasi-reversible or irreversible process, often observed in such systems, would indicate kinetic limitations or follow-up chemical reactions. uantwerpen.be Studies on related quinoxaline derivatives have also utilized cyclic voltammetry to understand their reduction mechanisms, often involving the pyrazine (B50134) ring as the primary electroactive center. semanticscholar.org

Redox Potentials and Electron Transfer Mechanisms

The redox potential of a compound quantifies its tendency to be oxidized or reduced. For this compound, the key redox process is the interconversion between the dithiol form and the intramolecular disulfide form. The formal potential (E°') for this thiol-disulfide couple is a critical parameter.

Q(SH)₂ ⇌ QS₂ + 2H⁺ + 2e⁻

(where Q represents the quinoxaline core)

Direct electrochemical measurement of thiol-disulfide redox potentials can be challenging due to the formation of stable metal-thiolate complexes on electrode surfaces, which complicates the interpretation of results. nih.gov Therefore, indirect methods or computational studies are often employed to determine these values. The mechanism of electron transfer in quinoxaline derivatives can also involve the pyrazine ring, which can undergo a two-electron reduction, often preceded by protonation of the nitrogen atoms, especially in acidic media. semanticscholar.org

Influence of Substituents and Environment on Redox Properties

The redox properties of this compound are highly sensitive to its chemical environment, particularly pH, and to the presence of substituents on the quinoxaline ring.

Influence of pH: The thiol groups of this compound are acidic and can be deprotonated to form thiolate anions (-S⁻). The pKa values of these thiols dictate the species present at a given pH. Since the protonated (dithiol) and deprotonated (thiolate) forms have different redox potentials, the observed potential will be pH-dependent. Generally, as the pH increases, the oxidation becomes easier (occurs at a less positive potential) because the formation of the disulfide no longer requires the removal of protons. This pH dependence is a common feature in the electrochemistry of quinone and thiol-containing compounds. semanticscholar.org

Influence of Substituents: Placing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzene (B151609) portion of the quinoxaline molecule can significantly alter its redox potential.

Electron-donating groups increase the electron density on the molecule, making it easier to oxidize. This would shift the oxidation potential of the dithiol group to less positive values.

Electron-withdrawing groups decrease the electron density, making oxidation more difficult and shifting the oxidation potential to more positive values.

This tuning of redox properties through substitution is a fundamental principle in the design of molecules for specific electrochemical applications.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Studies

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are powerful techniques used to study corrosion and the effectiveness of corrosion inhibitors. derpharmachemica.comjmaterenvironsci.comsemanticscholar.org this compound, with its nitrogen and sulfur heteroatoms and aromatic ring system, is an excellent candidate for a corrosion inhibitor, as these features facilitate strong adsorption onto metal surfaces.

Potentiodynamic Polarization: This technique involves scanning the potential of a metal sample (the working electrode) in a corrosive environment and measuring the resulting current. nih.gov The data is plotted as potential versus the log of the current density (a Tafel plot). Key parameters obtained include the corrosion potential (Ecorr) and the corrosion current density (icorr). semanticscholar.orgmdpi.com When an effective inhibitor like this compound is added, it adsorbs onto the metal surface, impeding the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions. researchgate.net This is observed as a significant decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr). If the shift in Ecorr is significant, the inhibitor can be classified as anodic or cathodic; otherwise, it is considered a mixed-type inhibitor. derpharmachemica.com

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of an electrochemical system over a range of AC frequencies. ekb.eg The results are often presented as a Nyquist plot. For a corrosion process, the plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). researchgate.net A larger Rct value indicates slower charge transfer and thus a lower corrosion rate. The addition of this compound to a corrosive solution is expected to cause a significant increase in the Rct value, confirming the formation of a protective inhibitor film on the metal surface. researchgate.net Concurrently, the double-layer capacitance (Cdl) typically decreases because the adsorption of the organic molecule displaces water molecules and reduces the local dielectric constant at the electrode-solution interface. ekb.eg

The following tables illustrate the typical data obtained from these studies when evaluating a corrosion inhibitor similar to this compound.

Table 1: Potentiodynamic Polarization Parameters for Steel in Acidic Solution Data is representative and based on typical results for heterocyclic corrosion inhibitors.

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank (0 mM) | -480 | 1150 | - |

| 0.1 mM | -465 | 180 | 84.3 |

| 0.5 mM | -450 | 95 | 91.7 |

| 1.0 mM | -442 | 52 | 95.5 |

Table 2: Electrochemical Impedance Spectroscopy Parameters for Steel in Acidic Solution Data is representative and based on typical results for heterocyclic corrosion inhibitors.

| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank (0 mM) | 45 | 120 | - |

| 0.1 mM | 280 | 65 | 83.9 |

| 0.5 mM | 550 | 48 | 91.8 |

| 1.0 mM | 980 | 35 | 95.4 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,3-Quinoxalinedithiol, DFT calculations are instrumental in understanding the distribution of electrons and the nature of chemical bonding within the molecule.

Theoretical studies on related quinoxaline (B1680401) derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p) or cc-pVDZ), to optimize molecular geometries and analyze frontier molecular orbitals. d-nb.infonih.govresearchgate.net These calculations typically reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are distributed across the quinoxaline backbone. d-nb.info The HOMO is often associated with the electron-donating parts of the molecule, in this case, the dithiol groups, while the LUMO is centered on the electron-accepting quinoxaline ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For quinoxaline derivatives, these calculated energy gaps are vital for predicting their potential in applications like organic solar cells. nih.govwu.ac.th

Table 1: Representative DFT-Calculated Electronic Properties for a Quinoxaline Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -5.60 eV | Indicates the electron-donating ability. |

| LUMO Energy | -3.04 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 2.56 eV | Relates to chemical reactivity and electronic transitions. |

| Ionization Potential | -6.20 eV | Energy required to remove an electron. |

| Electron Affinity | -2.09 eV | Energy released when an electron is added. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment over time. While specific MD studies on isolated this compound are not extensively documented, the principles of these simulations can be applied to understand its conformational flexibility and intermolecular interactions.

MD simulations can be particularly useful in understanding the behavior of this compound in different solvents or when interacting with other molecules, such as in the formation of metal complexes. nih.gov These simulations can predict the stability of different conformations and the strength of intermolecular forces, such as hydrogen bonding.

In the context of drug discovery, molecular dynamics simulations are a key tool for understanding how a molecule might bind to a biological target, such as a protein receptor. youtube.com For a molecule like this compound, simulations could explore its potential interactions within a protein's active site.

Prediction of Reactivity and Spectroscopic Properties

Computational methods are highly effective in predicting the reactivity and spectroscopic properties of molecules like this compound. DFT calculations can be used to generate theoretical infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov

The prediction of reactivity often involves the analysis of molecular electrostatic potential (MEP) maps and Fukui indices. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the sulfur atoms of the dithiol groups would be expected to be nucleophilic centers, while the hydrogen atoms of these groups would be electrophilic.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govwu.ac.th By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax) which correspond to π→π* and n→π* transitions within the quinoxaline system. mdpi.com Theoretical calculations on related quinoxaline derivatives have shown good agreement with experimental spectra. nih.gov

Table 2: Predicted Spectroscopic Data for a Quinoxaline Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | 532 nm |

| Oscillator Strength (f) | 0.74 | |

| IR | N-H stretching | ~3400 cm⁻¹ |

| C=S stretching | ~1100-1200 cm⁻¹ |

Note: This data is illustrative and based on general knowledge and data from related quinoxaline structures. researchgate.netnih.gov The exact values for this compound would require specific calculations.

Investigation of Tautomeric Forms and Intramolecular Interactions

This compound can exist in different tautomeric forms. The primary tautomers are the dithiol form and the dithione form (1,4-dihydroquinoxaline-2,3-dithione). Computational studies are essential for determining the relative stabilities of these tautomers. nih.govnih.gov

DFT calculations can be used to optimize the geometry of each tautomer and calculate their relative energies. The tautomer with the lowest calculated energy is predicted to be the most stable. Studies on similar heterocyclic systems often show that the thione or keto forms are favored in the gas phase and in non-polar solvents due to the formation of strong intramolecular hydrogen bonds. nih.govnih.gov

Intramolecular hydrogen bonding plays a significant role in the structure and properties of this compound. In the dithiol tautomer, hydrogen bonds can form between the thiol hydrogen of one group and the nitrogen atom of the quinoxaline ring or the sulfur atom of the other thiol group. In the dithione form, N-H···S hydrogen bonds are possible. The strength of these interactions can be quantified computationally through methods like Natural Bond Orbital (NBO) analysis. The presence and nature of these hydrogen bonds can influence the molecule's conformation, stability, and spectroscopic properties. bohrium.commdpi.com

Advanced Materials Science Applications

Development of Organic Electronic Materials

Quinoxaline (B1680401) derivatives, owing to their electron-deficient nature, are valuable components in organic electronics. They are often incorporated into larger molecular structures to tailor electronic properties.

Quinoxaline derivatives have been investigated for their potential use in various layers of OLED devices, including as host or guest materials in the emitting layer, and as materials for hole transporting or electron transporting layers. researchgate.net The rigid structure of the quinoxaline moiety can contribute to a higher glass transition temperature (Tg) and better thermal stability in these materials. researchgate.net For instance, some quinoxaline-based compounds have been developed as emitters for thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. rsc.org Fluorene-bridged quinoxaline derivatives have been synthesized and used as blue emitters in multilayered OLEDs, demonstrating efficient blue emission. nih.gov Furthermore, indolo[2,3-b]quinoxaline derivatives have been utilized in applications such as deep-red OLEDs and as electron-transporting layers. google.com

The electronic properties of quinoxaline derivatives make them candidates for use in organic semiconductors. Dithio-ligated metal complexes with π-conjugated systems are noted for their potential in designing electronic molecular materials, with studies showing that their electrical conductivity increases with temperature, a characteristic of semiconducting behavior. rsc.org Metal-organic frameworks (MOFs) incorporating quinoid-type ligands have also demonstrated both magnetic ordering and electrical conductivity. Radical-bridged transition metal complexes involving 2,3-di(2-pyridyl)-quinoxaline have been synthesized, exhibiting strong magnetic coupling. ijcsi.pro

However, specific studies measuring the electrical conductivity or detailing the semiconducting properties of pure 2,3-Quinoxalinedithiol or its direct metal complexes are not extensively documented in the available search results.

Photonics and Optical Devices

The application of quinoxaline derivatives extends to the field of photonics and optical devices, where their optical properties can be harnessed. Theoretical studies on quinoxaline-2,3-dione derivatives have been conducted to optimize their optical and photovoltaic properties for applications like dye-sensitized solar cells. nih.gov

There is a lack of specific research in the provided sources detailing the use of this compound in photonics and optical devices, such as for nonlinear optical applications or in the fabrication of specific optical components.

Chemo- and Biosensor Development

Quinoxaline-based compounds have been explored as fluorescent probes and chemosensors. For example, modified 2,3-bis(thienyl)quinoxaline fluorophores have been investigated as potential chemosensors for nitroaromatic compounds and metal cations. researchgate.netresearchgate.net Aminoquinoxaline derivatives have been developed as dual colorimetric and fluorescent sensors for pH measurements in aqueous solutions. researchgate.net Additionally, quinoxaline-based probes have been synthesized for the detection of adenine (B156593) in biological samples. jhuapl.edu

While the broader family of quinoxaline derivatives shows promise in sensor applications, there is no specific information in the search results on the development and application of this compound as a chemo- or biosensor.

Corrosion Inhibition Studies

The study of quinoxaline derivatives as corrosion inhibitors for metals, particularly steel in acidic environments, is a more documented area of research. These compounds can effectively adhere to metal surfaces, forming a protective layer that mitigates corrosion. nih.gov

The effectiveness of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface. For quinoxaline derivatives, this adsorption creates a barrier between the metal and the corrosive medium. nih.gov The presence of heteroatoms (like nitrogen and sulfur in the case of this compound) and π-electrons in the aromatic rings facilitates this adsorption process. researchgate.netmdpi.com

The adsorption of these inhibitors on steel surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. researchgate.netnajah.eduresearchgate.netbohrium.comresearchgate.net The mechanism of adsorption can be characterized as either physical adsorption (physisorption), chemical adsorption (chemisorption), or a mixture of both. orientjchem.org Physisorption involves electrostatic interactions between the inhibitor molecules and the charged metal surface, while chemisorption involves the formation of coordinate bonds through electron pair sharing between the inhibitor and the metal. researchgate.net

Thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) are calculated to further understand the adsorption process. najah.edu A negative value of ΔG°ads indicates the spontaneity of the adsorption process. researchgate.netnajah.edu The magnitude of ΔG°ads can also provide insight into the nature of the adsorption; values around -20 kJ/mol or less negative are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. ijstr.org Studies on compounds structurally related to this compound, such as 2,3-Quinoxalinedione, have shown good corrosion inhibition properties for mild steel in acidic solutions, with the adsorption process being spontaneous and following the Langmuir isotherm. researchgate.netresearchgate.net

The table below summarizes findings for various quinoxaline derivatives as corrosion inhibitors for steel.

| Compound Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| 2,3-Quinoxalinedione | Mild Steel | 1M HCl | ~88% at 10-3 M | Langmuir | researchgate.netresearchgate.net |

| Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl) acetate | Carbon Steel | 1.0 M HCl | 97.4% at 10-3 M | Langmuir | researchgate.net |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one | Mild Steel | 1 mol/L HCl | 96% at 5 × 10-3 mol/L | Langmuir | mdpi.com |

| Ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetate | Carbon Steel | 1 M HCl | 94.7% at 10-3 M | Langmuir | bohrium.comresearchgate.net |

While these studies provide a strong indication of the potential of the quinoxaline scaffold in corrosion inhibition, direct experimental data on the inhibition efficiency and specific adsorption mechanisms of this compound on steel surfaces is not detailed in the provided search results. The presence of two thiol groups in this compound, in place of the ketone groups in 2,3-Quinoxalinedione, would likely enhance its interaction with the metal surface due to the high affinity of sulfur for metals, potentially leading to strong chemisorption.

Biological Activity and Biomedical Research Insights

Antimicrobial Properties (Antibacterial, Antifungal)

Quinoxaline (B1680401) derivatives have demonstrated significant potential as antimicrobial agents, with various substituted analogs exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity:

Numerous studies have highlighted the antibacterial effects of 2,3-disubstituted quinoxaline derivatives. For instance, a series of symmetrically and asymmetrically 2,3-disubstituted quinoxalines, synthesized from 2,3-dichloroquinoxaline, showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Symmetrically disubstituted quinoxalines, in particular, displayed the most significant antibacterial effects. nih.gov Another study reported that novel quinoxaline-based compounds exhibited good to moderate antibacterial activity against S. aureus, B. subtilis, methicillin-resistant S. aureus (MRSA), and E. coli. rsc.org Specifically, one potent broad-spectrum antibacterial agent from this series was found to disrupt the structural integrity of bacterial cell membranes. rsc.org Furthermore, certain 2,3-bis(N-substituted amino) quinoxaline derivatives have shown moderate to good antibacterial activity. nih.gov

Antifungal Activity:

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. A novel derivative, 3-hydrazinoquinoxaline-2-thiol (B1673409), has demonstrated promising antifungal activity against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.govresearchgate.netnih.gov In in-vivo models, this compound was effective in treating oral candidiasis. researchgate.netnih.gov Additionally, certain 2,3-disubstituted quinoxalines have shown considerable antifungal activity against Candida albicans and Aspergillus flavus. nih.gov Some synthesized quinoxaline derivatives have also been identified as promising agricultural fungicides, exhibiting potent activity against Rhizoctonia solani, the causative agent of rice sheath blight. rsc.org

Interactive Data Table: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound Type | Target Organism | Activity/Observation | Reference(s) |

| Symmetrically 2,3-disubstituted quinoxalines | Bacteria | Significant antibacterial activity | nih.gov |

| Asymmetrically 2,3-disubstituted quinoxalines | Bacteria & Fungi | Varied antibacterial and antifungal activity | nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Promising antifungal activity | nih.govresearchgate.netnih.gov |

| 2,3-bis(N-substituted amino) quinoxalines | Bacteria & Fungi | Moderate to good antibacterial and antifungal activity | nih.gov |

| Quinoxaline derivatives | Rhizoctonia solani | Potent agricultural fungicide | rsc.org |

Antiviral Activities